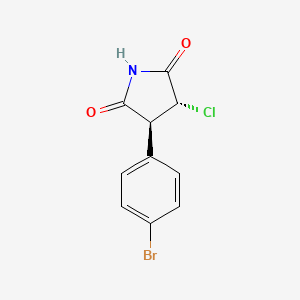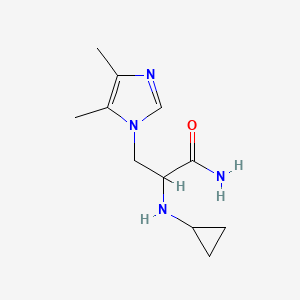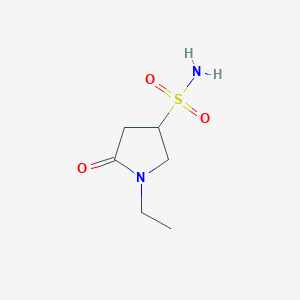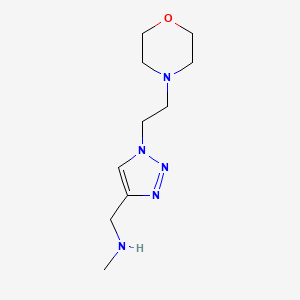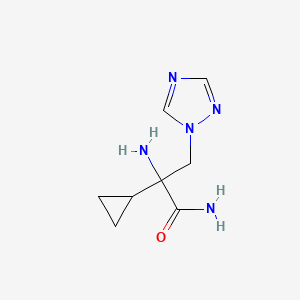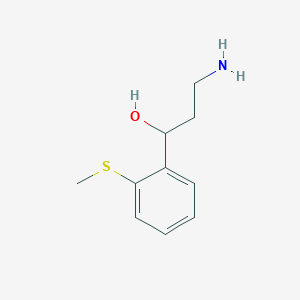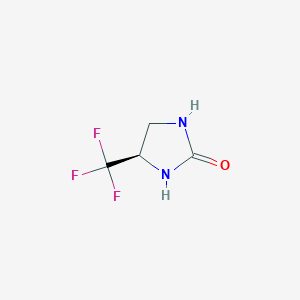
(4R)-4-(trifluoromethyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-(trifluoromethyl)imidazolidin-2-one is a chiral compound that belongs to the class of imidazolidinones. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of a trifluoromethyl group in the molecule enhances its chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(trifluoromethyl)imidazolidin-2-one typically involves the reaction of a suitable imidazolidinone precursor with a trifluoromethylating agent. Common synthetic routes include:
Nucleophilic Substitution: Reacting imidazolidinone with trifluoromethyl iodide in the presence of a base.
Electrophilic Trifluoromethylation: Using reagents like trifluoromethyl sulfonium salts or trifluoromethyl trimethylsilane.
Industrial Production Methods
Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to ensure the scalability and cost-effectiveness of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (4R)-4-(trifluoromethyl)imidazolidin-2-one can undergo oxidation reactions to form corresponding imidazolidinone oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinone oxides, while reduction may produce various reduced imidazolidinone derivatives.
Aplicaciones Científicas De Investigación
(4R)-4-(trifluoromethyl)imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of (4R)-4-(trifluoromethyl)imidazolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
(4R)-4-(methyl)imidazolidin-2-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(4R)-4-(ethyl)imidazolidin-2-one: Similar structure but with an ethyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in (4R)-4-(trifluoromethyl)imidazolidin-2-one makes it unique by enhancing its chemical stability, biological activity, and binding affinity compared to similar compounds.
Propiedades
Fórmula molecular |
C4H5F3N2O |
|---|---|
Peso molecular |
154.09 g/mol |
Nombre IUPAC |
(4R)-4-(trifluoromethyl)imidazolidin-2-one |
InChI |
InChI=1S/C4H5F3N2O/c5-4(6,7)2-1-8-3(10)9-2/h2H,1H2,(H2,8,9,10)/t2-/m1/s1 |
Clave InChI |
GBVKRAICTVOHIY-UWTATZPHSA-N |
SMILES isomérico |
C1[C@@H](NC(=O)N1)C(F)(F)F |
SMILES canónico |
C1C(NC(=O)N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


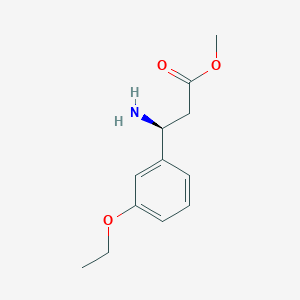
![9-Oxabicyclo[3.3.1]nonan-2-amine](/img/structure/B13619752.png)
